N'-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with a dichlorophenyl group and a hydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves the following steps:
Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Dichlorophenyl Group: The furan ring is then substituted with a dichlorophenyl group using electrophilic aromatic substitution reactions.
Formation of the Hydrazide Moiety: The final step involves the reaction of the substituted furan with hydrazine derivatives to form the hydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes involved in disease processes.
Comparison with Similar Compounds
N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can be compared with other similar compounds, such as:
N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide: This compound shares structural similarities but may differ in its biological activities and applications.
N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide: Another similar compound with potential differences in reactivity and stability.
The uniqueness of N’-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide lies in its specific substitution pattern and the presence of both furan and hydrazide moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18Cl2N2O3 |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C21H18Cl2N2O3/c1-13-4-3-5-14(2)21(13)27-12-20(26)25-24-11-16-7-9-19(28-16)17-10-15(22)6-8-18(17)23/h3-11H,12H2,1-2H3,(H,25,26)/b24-11+ |
InChI Key |
NPCIYNIAFINPPA-BHGWPJFGSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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